molecular formula C17H12O3 B1293692 Phenyl 3-hydroxy-2-naphthoate CAS No. 7260-11-9

Phenyl 3-hydroxy-2-naphthoate

Cat. No. B1293692
CAS RN: 7260-11-9
M. Wt: 264.27 g/mol
InChI Key: SRMZHGJLSDITLO-UHFFFAOYSA-N
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Description

Phenyl 3-hydroxy-2-naphthoate is a compound that is structurally related to naphthoquinones, a class of compounds known for their diverse range of biological activities and applications in organic synthesis. While the provided papers do not directly discuss Phenyl 3-hydroxy-2-naphthoate, they do provide insights into the chemistry of related naphthoquinone derivatives and their synthesis, which can be informative for understanding the properties and reactivity of Phenyl 3-hydroxy-2-naphthoate.

Synthesis Analysis

The synthesis of naphthoquinone derivatives often involves multi-step reactions that can include catalysis, ring closure, and functional group transformations. For instance, the synthesis of complex 2-hydroxy-1-naphthoic acids is described as a four-step sequence involving Z-selective olefination, dioxolenone cleavage, and oxidative cyclization . Another method for synthesizing naphthalene-1,4-dione derivatives is reported using a one-pot, four-component reaction catalyzed by MgCl2 . These methods highlight the versatility of synthetic approaches that can potentially be adapted for the synthesis of Phenyl 3-hydroxy-2-naphthoate.

Molecular Structure Analysis

The molecular structure of naphthoquinone derivatives is characterized by the presence of a naphthalene ring system with quinone functionalities. The presence of hydroxy groups and other substituents can significantly influence the electronic and steric properties of these molecules. For example, the introduction of arylazo groups at the 3-position of 2-hydroxy-1,4-naphthoquinones alters their reactivity towards electrophilic and nucleophilic agents . Similarly, the stereochemistry of the substituents can affect the molecule's properties, as seen in the Z-stereochemistry of ethyl 2-[(3-hydroxy-1,4-dioxo-1,4-dihydro-naphthalen-2-yl)-hydrazono]-3-phenyl-3-oxo-propionate .

Chemical Reactions Analysis

Naphthoquinone derivatives participate in a variety of chemical reactions. They can undergo ring contraction, form acylated products with indoles, and react with C-nucleophiles . The reactivity of these compounds can be modulated by the use of catalysts, such as copper, to afford different products . Additionally, the synthesis of 2-hydroxy-3-arylazo-1,4-naphthoquinones involves coupling reactions with aryldiazonium chlorides, demonstrating their ability to form azo compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthoquinone derivatives are influenced by their functional groups and molecular structure. For instance, naphtho[2,1-e]-fused 1,2-azaphosphorine 2-oxides exhibit bright fluorescence with tunable emission wavelengths, indicating their potential in optoelectronic applications . The presence of hydroxy groups can also lead to the formation of hydrogen bonds, which can affect the compound's solubility, melting point, and crystalline structure .

Scientific Research Applications

Photochemistry and Spectroscopy

  • Field : Photochemistry and Spectroscopy .
  • Application : Phenyl 1-Hydroxy-2-Naphthoate (PHN), a derivative of Phenyl 3-hydroxy-2-naphthoate, is used in the study of conformational stability, infrared spectrum, and photochemistry .
  • Method : The compound was isolated in cryogenic argon and N2 matrices, and the conformational composition in the matrices was investigated by infrared spectroscopy . The matrices were then irradiated at various wavelengths by narrowband tunable UV light within the 331.7–235.0 nm wavelength range .
  • Results : This resulted in the photodecarbonylation of PHN, yielding 2-phenoxynaphthalen-1-ol, together with CO . The extension of the decarbonylation was found to depend on the excitation wavelength .

Synthesis of Azoic Coupling Components

  • Field : Organic Chemistry .
  • Application : Phenyl 3-hydroxy-2-naphthoate is used in the synthesis of a series of new azoic coupling components, derivatives of naphthol AS .
  • Results : The outcome of this application is the production of new azoic coupling components, which are derivatives of naphthol AS .

Precursor for Anti-carcinogenic Compounds

  • Field : Medicinal Chemistry .
  • Application : Hydroxynaphthoates, including Phenyl 3-hydroxy-2-naphthoate, have been used as precursors for the synthesis of anti-carcinogenic compounds such as taiwanin C, α- and β-sorigenin methyl ethers, and olivin trimethyl ether .
  • Results : The outcome of this application is the production of anti-carcinogenic compounds .

Precursor for Anti-carcinogenic Compounds

  • Field : Medicinal Chemistry .
  • Application : Hydroxynaphthoates, including Phenyl 3-hydroxy-2-naphthoate, have been used as precursors for the synthesis of the anti-carcinogenic compounds taiwanin C, α- and β-sorigenin methyl ethers, and olivin trimethyl ether .
  • Results : The outcome of this application is the production of anti-carcinogenic compounds .

Safety And Hazards

Phenyl 3-hydroxy-2-naphthoate may cause skin and eye irritation, and may be harmful if swallowed . It’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

phenyl 3-hydroxynaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O3/c18-16-11-13-7-5-4-6-12(13)10-15(16)17(19)20-14-8-2-1-3-9-14/h1-11,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMZHGJLSDITLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC3=CC=CC=C3C=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064609
Record name 2-Naphthalenecarboxylic acid, 3-hydroxy-, phenyl ester
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Molecular Weight

264.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl 3-hydroxy-2-naphthoate

CAS RN

7260-11-9
Record name 2-Naphthalenecarboxylic acid, 3-hydroxy-, phenyl ester
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Record name Phenyl 2-hydroxy-3-naphthoate
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Record name 7260-11-9
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Record name 2-Naphthalenecarboxylic acid, 3-hydroxy-, phenyl ester
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Record name 2-Naphthalenecarboxylic acid, 3-hydroxy-, phenyl ester
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Record name Phenyl 3-hydroxy-2-naphthoate
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Record name PHENYL 2-HYDROXY-3-NAPHTHOATE
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Synthesis routes and methods

Procedure details

A mixture of 50 g (0.266 mole) 3-hydroxy-2-naphthoic acid, 27.3 g (0.29 mole) phenol, and 21.4 g (0.14 mole) phosphorus oxychloride was stirred and heated at 100° C. for 3.5 hrs. Then 200 ml alcohol was added, and the mixture was heated one hour longer and cooled. The yellow product was collected and recrystallized from benzene to give 26.4 g (38%) of phenyl-3-hydroxy-2-naphthoate, m.p. 126°-130° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
27.3 g
Type
reactant
Reaction Step One
Quantity
21.4 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BR Hsieh - Dyes and pigments, 1990 - Elsevier
… A series of new azoic coupling components, derivatives of Naphthol AS, have been synthesized by reacting phenyl 3-hydroxy-2-naphthoate with parasubstituted anilines. The coupling …
Number of citations: 15 www.sciencedirect.com

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